molecular formula C10H11NO B097837 1-(1,3-Dihydroisoindol-2-yl)ethanone CAS No. 18913-38-7

1-(1,3-Dihydroisoindol-2-yl)ethanone

Cat. No. B097837
CAS RN: 18913-38-7
M. Wt: 161.2 g/mol
InChI Key: FPULJIHNWKBSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,3-Dihydroisoindol-2-yl)ethanone” include a molecular weight of 161.2 g/mol. More detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and compound canonicalization can be found in the PubChem database .

Mechanism of Action

Target of Action

1-(Isoindolin-2-yl)ethanone, also known as 1-(1,3-Dihydroisoindol-2-yl)ethanone, is a compound that has been studied for its potential therapeutic properties. The primary targets of this compound are acetylcholine esterase (AChE) and Cyclin-dependent kinase (CDK7) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and cognition. CDK7 is a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

The compound interacts with its targets, leading to changes in their activity. It has been found to inhibit AChE, preventing the breakdown of acetylcholine and potentially enhancing cognitive function . In addition, it has been shown to bind with high affinity to CDK7, potentially inhibiting its activity and affecting cell cycle regulation .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can affect various biochemical pathways related to cognition and memory . The inhibition of CDK7 can disrupt cell cycle progression, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Studies have suggested that it exhibits high binding affinity, indicating potential for good bioavailability

Result of Action

The inhibition of AChE by 1-(Isoindolin-2-yl)ethanone could potentially enhance cognitive function, making it a potential therapeutic agent for conditions like Alzheimer’s disease . Its interaction with CDK7 could lead to cell cycle arrest and apoptosis, suggesting potential anti-cancer properties .

properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPULJIHNWKBSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

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